molecular formula C18H18F3NO2 B5859610 2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5859610
M. Wt: 337.3 g/mol
InChI Key: LCOQUFNQUFGFHT-UHFFFAOYSA-N
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Description

2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MTPA and is synthesized through a specific method that involves several steps. MTPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of MTPA is not fully understood. However, it is believed to act as a chiral auxiliary by forming a diastereomeric complex with the substrate, which then undergoes a chemical reaction. MTPA is also believed to act as a catalyst in some organic reactions.
Biochemical and Physiological Effects:
MTPA does not have any known biochemical or physiological effects. However, it is important to note that MTPA should be handled with care as it is a hazardous chemical.

Advantages and Limitations for Lab Experiments

MTPA has several advantages and limitations for lab experiments. Its ability to act as a chiral auxiliary and resolving agent makes it a valuable tool in asymmetric synthesis. However, its complex synthesis method and hazardous nature make it difficult to handle in the lab.

Future Directions

There are several future directions for the study of MTPA. One direction is to further investigate its mechanism of action and its potential applications in organic reactions. Another direction is to explore its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research could be conducted on the development of safer and more efficient synthesis methods for MTPA.
Conclusion:
In conclusion, MTPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is complex and requires expertise in organic chemistry. MTPA has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential applications and to develop safer and more efficient synthesis methods.

Synthesis Methods

The synthesis method of MTPA involves several steps that are carried out under controlled conditions. The first step involves the synthesis of 2-(trifluoromethyl)benzonitrile, which is then reacted with mesityl oxide to form 2-(mesityloxy)benzonitrile. This intermediate is then reacted with N,N-dimethylacetamide to form MTPA. The synthesis method of MTPA is complex and requires expertise in organic chemistry.

Scientific Research Applications

MTPA has been extensively studied for its potential applications in various fields of science. It has been used as a chiral auxiliary in asymmetric synthesis, as a resolving agent for racemic mixtures, and as a catalyst in organic reactions. MTPA has also been used in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-11-8-12(2)17(13(3)9-11)24-10-16(23)22-15-7-5-4-6-14(15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOQUFNQUFGFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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